molecular formula C10H9ClO4S B2491144 1-[(4-Chlorophenyl)sulfonyl]cyclopropanecarboxylic acid CAS No. 505071-92-1

1-[(4-Chlorophenyl)sulfonyl]cyclopropanecarboxylic acid

Cat. No.: B2491144
CAS No.: 505071-92-1
M. Wt: 260.69
InChI Key: GAABDRSLTXUNQW-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)sulfonyl]cyclopropanecarboxylic acid is a chemical compound with the molecular formula C10H9ClO4S and a molecular weight of 260.69 g/mol . This compound is known for its unique structure, which includes a cyclopropane ring attached to a carboxylic acid group and a sulfonyl group substituted with a 4-chlorophenyl group. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .

Preparation Methods

The synthesis of 1-[(4-Chlorophenyl)sulfonyl]cyclopropanecarboxylic acid typically involves multiple steps. One common synthetic route includes the reaction of cyclopropanecarboxylic acid with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

1-[(4-Chlorophenyl)sulfonyl]cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1-[(4-Chlorophenyl)sulfonyl]cyclopropanecarboxylic acid has diverse applications across several scientific fields:

Chemistry

  • Building Block for Complex Molecules : This compound serves as a versatile intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.

Biology

  • Enzyme Inhibition Studies : The compound has been utilized to investigate enzyme interactions and inhibition mechanisms. Its sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity, which is crucial for understanding metabolic pathways .

Medicine

  • Pharmaceutical Intermediate : Research is underway to explore its potential as an intermediate in drug development, particularly for compounds targeting specific biological pathways .

Material Science

  • Development of New Materials : The compound is being studied for its utility in creating novel materials with specific properties, enhancing performance in various industrial applications .

Case Studies

Several studies have investigated the biological activity and potential therapeutic applications of this compound:

Anticancer Activity

A study focused on the anticancer properties of derivatives synthesized from this compound demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line : A549 (Lung adenocarcinoma)
    • IC50 : < 10 µM
  • Cell Line : A375 (Melanoma)
    • IC50 : 5.7 µM
  • Cell Line : HepG2 (Liver carcinoma)
    • IC50 : 20.9–35.5 µM

These results indicate its potential as a therapeutic agent in oncology .

Antimicrobial Evaluation

In vitro assays revealed that this compound exhibits moderate to strong antimicrobial activity against several bacterial strains:

Bacterial StrainActivity
Salmonella typhiModerate
Bacillus subtilisStrong
Escherichia coliWeak

This suggests its applicability in developing new antimicrobial agents .

Enzyme Interaction Studies

Docking studies have shown that this compound effectively binds to active sites of enzymes such as acetylcholinesterase and urease, indicating strong potential for therapeutic applications in conditions related to these enzymes .

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)sulfonyl]cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity .

Comparison with Similar Compounds

1-[(4-Chlorophenyl)sulfonyl]cyclopropanecarboxylic acid can be compared with similar compounds such as:

    1-[(4-Bromophenyl)sulfonyl]cyclopropanecarboxylic acid: Similar structure but with a bromine atom instead of chlorine.

    1-[(4-Methylphenyl)sulfonyl]cyclopropanecarboxylic acid: Contains a methyl group instead of chlorine.

    1-[(4-Nitrophenyl)sulfonyl]cyclopropanecarboxylic acid: Contains a nitro group instead of chlorine.

The uniqueness of this compound lies in its specific interactions and reactivity due to the presence of the chlorine atom, which can influence its chemical behavior and applications.

Biological Activity

1-[(4-Chlorophenyl)sulfonyl]cyclopropanecarboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C10H9ClO2S
  • Molecular Weight : 228.70 g/mol
  • CAS Number : 72934-37-3

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antibacterial, anti-inflammatory, and enzyme inhibitory effects. Its mechanism of action often involves interaction with specific biological targets such as enzymes and receptors.

Antibacterial Activity

Studies have demonstrated that this compound shows moderate to strong antibacterial activity against several bacterial strains. The compound's efficacy is often compared to established antibiotics.

Bacterial StrainActivity Level
Salmonella typhiModerate
Bacillus subtilisStrong
Escherichia coliWeak
Staphylococcus aureusModerate

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Notably, it has shown promising results in inhibiting acetylcholinesterase (AChE) and urease.

EnzymeIC50 Value (µM)
Acetylcholinesterase (AChE)2.14 ± 0.003
Urease1.13 ± 0.003

These values suggest that the compound may serve as a lead structure for developing new therapeutic agents targeting these enzymes.

The mechanism of action of this compound is primarily through its binding affinity to specific receptors or enzymes, altering their activity and influencing biological pathways. For instance, the compound may bind to the active site of AChE, inhibiting its function and thereby increasing acetylcholine levels in synaptic clefts, which can be beneficial in treating neurodegenerative diseases.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial properties of several derivatives of sulfonamide compounds, including this compound. The results indicated significant inhibition against Salmonella typhi and Bacillus subtilis, suggesting its potential use in treating bacterial infections resistant to conventional therapies .
  • Enzyme Inhibition : Another research focused on the synthesis of various sulfonamide derivatives and their inhibitory effects on AChE and urease. The results showed that compounds similar to this compound had IC50 values significantly lower than those of standard inhibitors, indicating a strong potential for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-[(4-Chlorophenyl)sulfonyl]cyclopropanecarboxylic acid, and how can purity be optimized?

  • Methodology : The compound is synthesized via sulfonylation of cyclopropane precursors. A typical route involves reacting cyclopropanecarboxylic acid derivatives with 4-chlorophenylsulfonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane). Purification is achieved via recrystallization, with melting points reported between 160–164°C for structurally related cyclopropane-carboxylic acids .
  • Purity Optimization : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity. Adjust recrystallization solvents (e.g., ethanol or DMSO) to eliminate impurities, as described for analogous cyclopropane derivatives .

Q. How can researchers validate the structural integrity of this compound?

  • Analytical Techniques :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the sulfonyl group (δ ~7.5–8.0 ppm for aromatic protons) and cyclopropane ring (δ ~1.5–2.5 ppm for CH2_2 groups).
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS (e.g., NIST protocols for cyclopropane derivatives) to verify molecular weight (calculated: ~270.7 g/mol) and fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethanol/water mixtures and compare with sulfonamide-containing structures (e.g., CCDC entries for similar sulfonyl-cyclopropane analogs) .

Q. What solvents and storage conditions are optimal for this compound?

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or ethanol. Pre-saturate solvents with inert gas to prevent degradation .
  • Storage : Store at 2–8°C under anhydrous conditions (use desiccants) to avoid hydrolysis of the sulfonyl group. Stability studies for related compounds suggest a shelf life of >12 months under these conditions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the sulfonyl-cyclopropane motif in biological systems?

  • In Silico Approaches :

  • Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces, identifying nucleophilic attack sites on the sulfonyl group.
  • Use molecular docking (AutoDock Vina) to simulate interactions with enzymes like cyclooxygenase-2 (COX-2), leveraging structural data from sulfonamide-containing inhibitors .
    • Validation : Compare predicted binding affinities with experimental IC50_{50} values from enzymatic assays (e.g., fluorescence-based COX-2 inhibition studies) .

Q. What strategies resolve contradictions in reported biological activity data for sulfonyl-cyclopropane derivatives?

  • Case Study : If one study reports anti-inflammatory activity while another shows no effect:

  • Experimental Variables : Check differences in cell lines (e.g., RAW 264.7 vs. THP-1 macrophages), compound concentration ranges, or endotoxin levels in assays.
  • Metabolic Stability : Assess hepatic microsomal stability (e.g., using rat liver microsomes) to rule out rapid degradation masking activity .
    • Statistical Analysis : Apply meta-analysis tools (e.g., RevMan) to aggregate data from multiple studies, weighting results by sample size and assay robustness .

Q. How can stereochemical outcomes be controlled during cyclopropane ring functionalization?

  • Stereoselective Synthesis :

  • Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rh(II)-catalyzed cyclopropanation) to enforce desired stereochemistry.
  • Monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak IA column) .
    • Case Example : For diastereomeric sulfonyl derivatives, leverage NOE NMR experiments to assign configurations, as demonstrated for methyl (1S,2S)-cyclopropane carboxylates .

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonylcyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO4S/c11-7-1-3-8(4-2-7)16(14,15)10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAABDRSLTXUNQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

505071-92-1
Record name 1-(4-chlorobenzenesulfonyl)cyclopropane-1-carboxylic acid
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